molecular formula C18H20N2O4 B269387 N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide

N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide

Katalognummer B269387
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: PKRHAGLSRGMATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide, also known as CE-245677, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target protein-protein interactions, which are crucial for many biological processes.

Wirkmechanismus

The mechanism of action of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide involves binding to the hydrophobic pocket of MDM2, which is the site where p53 binds. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway. The activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It can induce cell death in various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide has been shown to have anti-viral and anti-inflammatory effects in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide is its specificity for MDM2, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and low toxicity in animal studies. However, one limitation of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. This issue can be addressed by formulating N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide as a prodrug or using alternative delivery methods.

Zukünftige Richtungen

There are several future directions for research on N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which can overcome the limitations of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide. Another area of research is the identification of biomarkers that can predict the response to MDM2 inhibitors in cancer patients. This can help to personalize cancer treatment and improve patient outcomes. Furthermore, the combination of MDM2 inhibitors with other therapeutic agents, such as immune checkpoint inhibitors, is an area of active investigation. This approach can enhance the anti-tumor activity of MDM2 inhibitors and improve the response rate in cancer patients.
In conclusion, N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide is a promising compound that has been studied for its potential therapeutic applications in cancer research and other disease areas. Its mechanism of action involves blocking the interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of cell death in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research that can improve the efficacy and application of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide.

Synthesemethoden

The synthesis of N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide involves several steps, starting with the reaction of 4-nitroaniline with ethyl chloroformate to form 4-nitrophenyl carbamate. The resulting compound is then reacted with 2-(2-ethoxyethoxy)benzoyl chloride to form N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide. This synthesis method has been optimized for high yield and purity, and the product has been characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway involved in the regulation of cell growth and apoptosis. By blocking this interaction, N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide can activate the p53 pathway and induce cell death in cancer cells. This compound has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.

Eigenschaften

Produktname

N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-(4-carbamoylphenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C18H20N2O4/c1-2-23-11-12-24-16-6-4-3-5-15(16)18(22)20-14-9-7-13(8-10-14)17(19)21/h3-10H,2,11-12H2,1H3,(H2,19,21)(H,20,22)

InChI-Schlüssel

PKRHAGLSRGMATR-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Kanonische SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.